5-Methyl-5-nonanol

Overview

Description

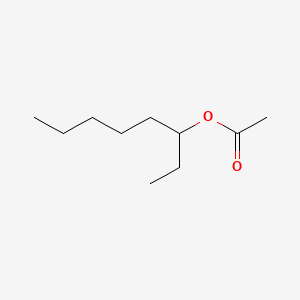

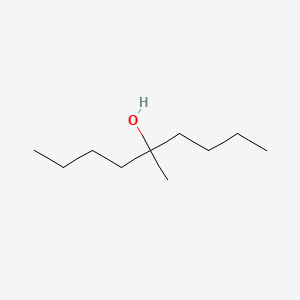

5-Methyl-5-nonanol , also known as 2-Butyl-2-hexanol , is an organic compound with the chemical formula C10H22O . It falls under the category of alcohols and is characterized by its branched carbon chain and hydroxyl group. The compound exhibits a pleasant, fruity odor and is used in various applications, including perfumery and flavoring .

Synthesis Analysis

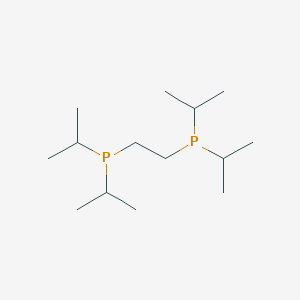

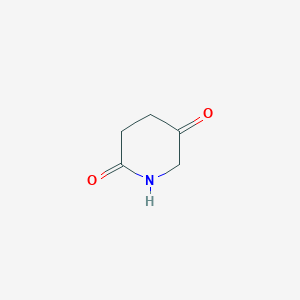

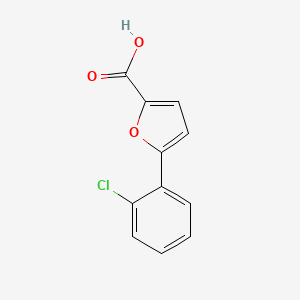

The synthesis of this compound involves several methods, including Grignard reactions , reduction of corresponding ketones , and hydroboration of alkenes . These approaches yield the desired alcohol by introducing the methyl and nonyl groups at specific positions on the carbon backbone. Researchers have explored various synthetic routes to optimize yield and purity .

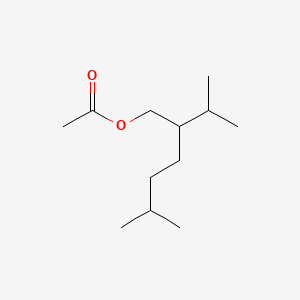

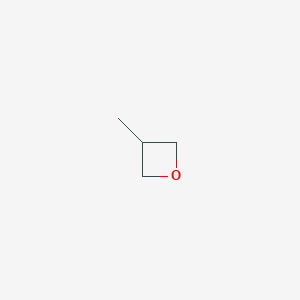

Molecular Structure Analysis

The molecular structure of this compound consists of a linear carbon chain with a methyl group (CH3) attached to the fifth carbon atom and a hydroxyl group (OH) at the terminal carbon (tenth position). The compound’s three-dimensional arrangement influences its physical properties and reactivity .

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

Scientific Research Applications

Pheromone Research in Agriculture

5-Methyl-5-nonanol has been studied extensively in the context of agricultural pest management. It is identified as a crucial component in the aggregation pheromones of various palm weevils, such as Rhynchophorus bilineatus, Rhynchophorus ferrugineus, and Rhynchophorus vulneratus. These pheromones are used in field experiments to manage weevil populations by attracting them to traps, thereby reducing crop damage. The effectiveness of these pheromones in attracting both male and female weevils has been demonstrated in multiple studies (Oehlschlager et al., 1995), (Perez et al., 1996), (Giblin-Davis et al., 1997).

Biochemical Studies

Research into the biochemical synthesis of this compound has provided insights into the biosynthetic pathways of insect pheromones. This includes studies on the yellow mealworm beetle, Tenebrio molitor, elucidating how the pheromone is produced through modifications of normal fatty acid biosynthesis (Islam et al., 1999).

Chemical Kinetic Studies

In the field of combustion science, this compound has been studied as part of the broader research on biodiesel fuels. Investigations have focused on understanding the oxidation mechanisms of various esters and alcohols, including this compound, to optimize fuel properties for diesel and homogeneous charge compression ignition engines (Herbinet et al., 2009).

Techno-economic Analysis

There's also interest in the techno-economic feasibility of producing this compound and similar compounds from biobased sources. Studies have analyzed processes for the production of these compounds from levulinic acid, a platform chemical from lignocellulosic biomass, to explore their potential as industrial solvents and fuels (Patel et al., 2010).

Mechanism of Action

The exact mechanism of action for 5-Methyl-5-nonanol depends on its specific application. In perfumery, it contributes to the overall scent profile due to its fruity and floral notes. In flavoring, it enhances the taste of certain food products. Its interaction with olfactory receptors and taste receptors plays a crucial role in sensory perception .

Safety and Hazards

Future Directions

Research on 5-Methyl-5-nonanol continues to explore its applications in fragrance, flavor, and pharmaceuticals. Scientists aim to optimize synthesis methods, improve stability, and uncover novel uses for this compound. Future studies may focus on its biological activities and potential therapeutic effects .

properties

IUPAC Name |

5-methylnonan-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-4-6-8-10(3,11)9-7-5-2/h11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSIGVZAVLOKLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187557 | |

| Record name | 5-Methyl-5-nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33933-78-7 | |

| Record name | 5-Methyl-5-nonanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33933-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-5-nonanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033933787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-5-nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

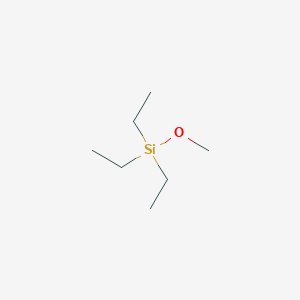

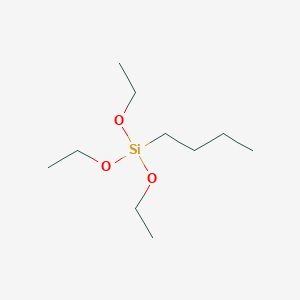

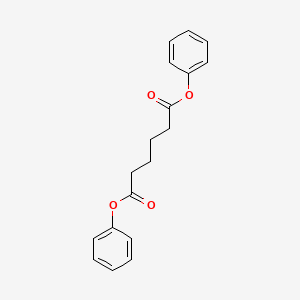

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

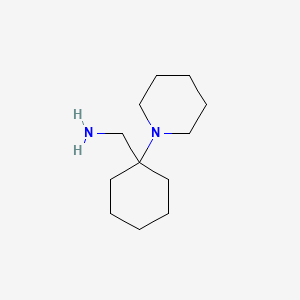

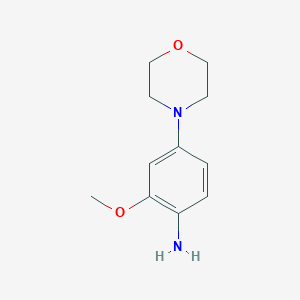

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.